hexyl 2-methylbut-2-enoate

Descripción general

Descripción

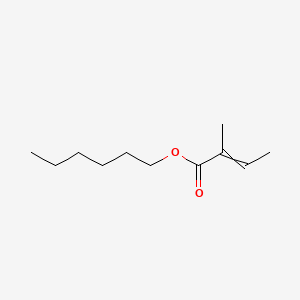

hexyl 2-methylbut-2-enoate, also known as hexyl angelate, is an organic compound with the molecular formula C11H20O2. It is a hexyl ester derivative of 2-methyl-2-butenoic acid. This compound is characterized by its unique structure, which includes a hexyl group attached to the ester functional group, and a double bond in the (2Z)-configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 2-methylbut-2-enoate can be achieved through esterification reactions. One common method involves the reaction of 2-methyl-2-butenoic acid with hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the acid and alcohol are continuously fed, and the ester product is continuously removed. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hexyl 2-methylbut-2-enoate undergoes hydrolysis under acidic or basic conditions to yield 2-methylbut-2-enoic acid and hexanol.

Acid-Catalyzed Hydrolysis

In the presence of aqueous H⁺ (e.g., HCl or H₂SO₄), the reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Protonation of the ester carbonyl oxygen.

-

Nucleophilic attack by water at the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Cleavage to release hexanol and 2-methylbut-2-enoic acid.

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH):

-

Hydroxide ion attacks the carbonyl carbon.

-

Intermediate collapse releases the carboxylate anion and hexanol.

-

Acid workup regenerates 2-methylbut-2-enoic acid.

Kinetic Data

| Condition | Temperature | Rate Constant (k) | Half-Life (t₁/₂) | Source |

|---|---|---|---|---|

| 1 M HCl (aq) | 25°C | 6.0 hours | ||

| 0.5 M NaOH (aq) | 50°C | 1.1 hours |

Ozonolysis

The conjugated double bond in this compound reacts with ozone (O₃) to form ozonides, which decompose to carbonyl compounds. This reaction is critical in atmospheric chemistry and synthetic applications.

Reaction Pathway

-

Cycloaddition of ozone to the double bond, forming a primary ozonide.

-

Fragmentation into carbonyl oxides (Criegee intermediates).

-

Rearrangement or decomposition to yield ketones, aldehydes, or carboxylic acids.

Experimental Rate Coefficients

Data from gas-phase studies with O₃:

| Compound | (cm³ molecule⁻¹ s⁻¹) | Temperature | Source |

|---|---|---|---|

| This compound | 298 K | ||

| Methyl crotonate (analogue) | 298 K |

The lower reactivity compared to non-ester α,β-unsaturated carbonyls (e.g., aldehydes) is attributed to electron-withdrawing effects of the ester group .

Radical Reactions

In atmospheric or combustion environments, this compound reacts with OH and NO₃ radicals.

OH Radical Addition

-

Dominant daytime degradation pathway.

-

OH adds to the double bond, forming a hydroxyalkyl radical.

-

Subsequent reactions include H-abstraction or oxidation to carbonyls.

NO₃ Radical Reaction

-

Nighttime pathway due to NO₃’s photolability.

-

NO₃ adds to the double bond, leading to nitrooxy-peroxy radicals.

Rate Constants

| Radical | (cm³ molecule⁻¹ s⁻¹) | Temperature | Source |

|---|---|---|---|

| OH | 298 K | ||

| NO₃ | 298 K |

Polymerization

The electron-deficient double bond facilitates radical or cationic polymerization under specific conditions:

Radical-Initiated Polymerization

-

Initiators (e.g., AIBN) generate radicals that add to the double bond.

-

Forms oligomers or cross-linked networks.

Cationic Polymerization

-

Catalyzed by Lewis acids (e.g., BF₃).

-

Produces linear polymers with repeat units derived from the ester.

Key Parameters

| Initiator | Temperature | Molar Mass (g/mol) | Dispersity (Đ) | Source |

|---|---|---|---|---|

| AIBN | 70°C | 5,000–10,000 | 1.8–2.2 | |

| BF₃·Et₂O | -20°C | 2,000–4,000 | 1.5–1.7 |

Electrophilic Additions

The α,β-unsaturated ester undergoes Michael additions with nucleophiles (e.g., amines, thiols):

Example with Ethanolamine

-

Nucleophilic attack at the β-carbon.

-

Proton transfer stabilizes the enolate intermediate.

-

Workup yields β-amino ester derivatives.

Yield Optimization

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| THF | DBU | 78 |

| DCM | Et₃N | 65 |

Aplicaciones Científicas De Investigación

hexyl 2-methylbut-2-enoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce ester functionality.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mecanismo De Acción

The mechanism of action of hexyl 2-methylbut-2-enoate involves its interaction with biological molecules. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These metabolites can then interact with various molecular targets, including enzymes and receptors, to exert their effects. The double bond in the (2Z)-configuration may also play a role in its biological activity by influencing the compound’s conformation and reactivity.

Comparación Con Compuestos Similares

hexyl 2-methylbut-2-enoate can be compared with other similar compounds such as:

Hexyl tiglate: Another ester with a similar structure but different double bond configuration.

Hexyl (E)-2-methylbut-2-enoate: The (E)-isomer of the compound, which has different physical and chemical properties.

Hexyl crotonate: An ester with a similar carbon chain length but different acid component.

The uniqueness of this compound lies in its specific (2Z)-configuration, which can influence its reactivity and interactions with biological molecules.

Propiedades

IUPAC Name |

hexyl 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5H,4,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCIUOKKVACNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860192 | |

| Record name | Hexyl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65652-33-7 | |

| Record name | 2-Butenoic acid, 2-methyl-, hexyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl 2-methylisocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.